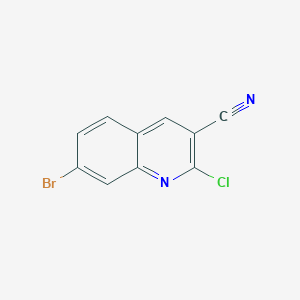

7-Bromo-2-chloroquinoline-3-carbonitrile

Description

Significance of the Quinoline (B57606) Heterocyclic System in Organic and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. This structural motif is not only prevalent in a variety of natural products, particularly alkaloids, but also forms the core of numerous synthetic compounds with a broad spectrum of pharmacological activities. Its importance is so well-established that it is often referred to as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.

Quinoline derivatives have demonstrated a remarkable range of therapeutic applications, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net The historical success of quinine (B1679958), an antimalarial drug, paved the way for the development of synthetic quinoline-based drugs like chloroquine (B1663885) and mefloquine. mdpi.com In modern pharmacology, the quinoline core is present in drugs targeting a wide array of conditions, from bacterial infections (e.g., ciprofloxacin) to cancer. mdpi.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile. researchgate.net

Overview of Halogenated Quinoline Derivatives in Synthetic and Biological Contexts

The introduction of halogen atoms—such as chlorine, bromine, and fluorine—onto the quinoline scaffold is a widely employed strategy in medicinal chemistry to modulate the properties of the parent compound. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the 7-chloro substitution is a key feature of the highly effective antimalarial drug chloroquine, highlighting the critical role that halogens can play in enhancing therapeutic efficacy. mdpi.com

Halogenated quinolines serve as versatile intermediates in organic synthesis. The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex and diverse molecular architectures from a relatively simple halogenated precursor. durham.ac.uk This synthetic utility makes halogenated quinolines, including 7-chloroquinoline (B30040) derivatives, indispensable tools for building libraries of compounds for drug discovery screening. researchgate.netdurham.ac.uk

Strategic Importance of the 7-Bromo-2-chloroquinoline-3-carbonitrile Scaffold as a Research Target

The compound this compound is a polysubstituted quinoline that holds particular strategic importance as a research target due to its trifunctional nature. Each of its distinct substituents—a chloro group at the 2-position, a carbonitrile group at the 3-position, and a bromo group at the 7-position—offers a specific site for chemical modification, making it an exceptionally versatile building block.

The 2-chloro substituent is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) at this position. rsc.org The 3-carbonitrile (-C≡N) group is another valuable functional handle. It can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an aminomethyl group, or used to construct various heterocyclic rings, such as pyrazoles or thiophenes. researchgate.netrsc.org This versatility greatly expands the diversity of derivatives that can be generated.

Furthermore, the 7-bromo substituent on the benzene portion of the quinoline ring provides an additional, orthogonal site for modification, typically via metal-catalyzed cross-coupling reactions. This allows for the attachment of aryl, alkyl, or alkynyl groups, further increasing the molecular complexity and enabling the exploration of structure-activity relationships. The ability to selectively manipulate these three different functional groups makes this compound a powerful platform for generating novel compounds with tailored biological or material properties.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₄BrClN₂ |

| Molecular Weight | 267.51 g/mol |

| Appearance | Solid |

| SMILES | ClC1=NC2=CC(Br)=CC=C2C=C1C#N |

| InChI Key | ULYBPRZCSBMLLP-UHFFFAOYSA-N |

Table 2: Potential Synthetic Transformations of the this compound Scaffold

| Position | Functional Group | Potential Reactions |

| 2 | Chloro (-Cl) | Nucleophilic Aromatic Substitution (with amines, alcohols, thiols, etc.) |

| 3 | Carbonitrile (-CN) | Hydrolysis (to amide/acid), Reduction (to amine), Cycloaddition |

| 7 | Bromo (-Br) | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYBPRZCSBMLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588863 | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-32-7 | |

| Record name | 7-Bromo-2-chloro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892874-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 7 Bromo 2 Chloroquinoline 3 Carbonitrile

Nucleophilic Substitution Reactions at the C2-Chloro Position

The chlorine atom at the C2 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group at the C3 position. Consequently, the C2-chloro group can be readily displaced by a variety of nucleophiles.

While specific studies on 7-bromo-2-chloroquinoline-3-carbonitrile are not extensively detailed in the literature, the reactivity of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) provides a strong basis for understanding its behavior. For instance, reactions with sulfur-based nucleophiles like thiomorpholine (B91149) have been shown to proceed efficiently in the presence of a base such as potassium carbonate, yielding the corresponding 2-thiomorpholino derivative. rsc.orgnih.gov Similarly, oxygen and nitrogen nucleophiles are expected to react readily. The reaction with amines, in particular, is a common strategy to introduce diverse substituents at this position.

Table 1: Representative Nucleophilic Substitution Reactions at the C2-Position of the Quinoline Core

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Thiomorpholine | K₂CO₃, Ethanol, Heat | 2-Thiomorpholinoquinoline |

| Amines (e.g., Morpholine) | DMAP (cat.), Heat | 2-Aminoquinoline |

This reactivity allows for the introduction of a wide range of functional groups that can modulate the electronic and steric properties of the molecule, serving as a key step in the synthesis of more complex derivatives.

Transformations Involving the C3-Nitrile Functional Group

The nitrile group at the C3 position is a valuable functional handle that can undergo several important transformations, including reduction to an amine and participation in cycloaddition reactions to form fused heterocyclic rings.

The reduction of the nitrile group offers a direct route to primary amines, which are themselves important building blocks for further derivatization. Standard reducing agents are effective for this transformation. Based on reactions with the analogous 2-chloro-3-cyanoquinoline, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is capable of reducing the nitrile to a (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. rsc.org This aminomethyl group can then be used in reductive amination or acylation reactions to build more complex side chains.

Table 2: Reduction of the C3-Nitrile Group

| Reagent | Solvent | Product |

|---|

The nitrile group, in conjunction with the adjacent C2-chloro substituent, is an excellent precursor for constructing fused heterocyclic systems. These reactions often proceed via an initial nucleophilic attack at the C2 position, followed by an intramolecular cyclization involving the nitrile carbon. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused pyrazole (B372694) ring. rsc.orgnih.gov Another significant transformation involves the reaction with sodium azide (B81097), which can lead to the formation of tetrazolo[1,5-a]quinoline (B14009986) systems through a sequence involving nucleophilic substitution and subsequent ring-chain tautomerization. rsc.org

Reactivity and Functionalization at the C7-Bromo Position, including Cross-Coupling Reactions

The bromine atom at the C7 position provides a handle for functionalization of the benzene (B151609) portion of the quinoline ring system, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions applicable to aryl bromides include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

While specific examples starting with this compound are not prominent, the general applicability of these reactions to bromoquinolines is well-established. nih.govdurham.ac.uk For instance, a Sonogashira coupling would involve reacting the bromoquinoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base to yield a 7-alkynylquinoline derivative. organic-chemistry.orgresearchgate.net Similarly, a Suzuki-Miyaura coupling with an arylboronic acid would produce a 7-arylquinoline. A challenge in these reactions can be selectivity, as the C2-chloro position is also reactive towards some palladium catalytic cycles. nih.gov Careful selection of catalysts, ligands, and reaction conditions is often required to achieve selective functionalization at the C7-bromo position.

Table 3: Potential Cross-Coupling Reactions at the C7-Bromo Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 7-Aryl-2-chloroquinoline-3-carbonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 7-Alkynyl-2-chloroquinoline-3-carbonitrile |

Annulation Reactions and Construction of Polycyclic Quinoline Systems

Annulation reactions involving the functional groups on the pyridine (B92270) ring of this compound are a powerful strategy for building complex, polycyclic heteroaromatic systems.

One of the most direct and efficient annulation strategies for this scaffold is the synthesis of the pyrazolo[3,4-b]quinoline ring system. nih.govresearchgate.net This is typically achieved through a condensation and cyclization reaction with hydrazine hydrate. rsc.orgnih.gov The reaction proceeds via an initial SNAr reaction where a nitrogen atom of hydrazine displaces the chlorine at the C2 position. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group at C3. The resulting cyclization and subsequent tautomerization yield the stable, aromatic 8-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine. This product retains the C7-bromo substituent, which remains available for further functionalization via cross-coupling reactions. rsc.orgnih.govmdpi.com

Table 4: Synthesis of the Pyrazolo[3,4-b]quinoline System

| Reagent | Solvent | Product |

|---|

This reaction highlights the synthetic utility of this compound as a precursor to densely functionalized, fused heterocyclic compounds of significant interest in medicinal and materials chemistry.

Formation of Tetrazolo[1,5-a]quinoline Frameworks

The reaction of 2-chloroquinoline-3-carbonitrile (B1354263) derivatives with azide salts is a well-established method for constructing the tetrazolo[1,5-a]quinoline framework. This transformation proceeds via an intramolecular cyclization, where the nitrile group and the adjacent chloro-substituted carbon participate in the formation of the fused tetrazole ring.

Specifically, when this compound is treated with an azide source, such as sodium azide (NaN₃), typically in the presence of a Lewis acid or in a high-boiling solvent like dimethylformamide (DMF), it undergoes a cyclization reaction. researchgate.net The process involves the displacement of the chloro group at the C-2 position by the azide ion, followed by an intramolecular 1,3-dipolar cycloaddition of the resulting azide onto the nitrile group. This concerted reaction leads to the formation of the 8-bromo-tetrazolo[1,5-a]quinoline core structure. The reaction is a powerful method for accessing this particular heterocyclic system, which is of interest in medicinal chemistry as the tetrazole ring can act as a bioisostere for a carboxylic acid group.

| Reactant | Reagent | Product |

| This compound | Sodium Azide (NaN₃) | 8-Bromo-tetrazolo[1,5-a]quinoline |

Development of Pyrimido[4,5-b]quinoline Scaffolds

The synthesis of pyrimido[4,5-b]quinolines, a class of compounds known for their diverse biological activities, can be efficiently achieved starting from 2-chloroquinoline-3-carbonitrile precursors. nih.gov A particularly effective strategy involves the base-catalyzed cyclization with guanidine (B92328) hydrochloride. researchgate.netrsc.org

This reaction, when applied to this compound, involves the condensation of the nitrile group and the electrophilic C-2 carbon with the two nucleophilic nitrogen atoms of guanidine. The reaction is typically facilitated by a strong base, such as potassium tert-butoxide (t-BuOK), in an appropriate solvent. researchgate.netrsc.org The process begins with the nucleophilic attack of a guanidine nitrogen onto the C-2 carbon, displacing the chloride. The second nitrogen atom of the guanidine then attacks the carbon of the nitrile group, leading to an intramolecular cyclization that, after tautomerization, yields the stable 8-bromo-2-amino-3H-pyrimido[4,5-b]quinolin-4-one. This one-pot synthesis is highly efficient and provides rapid access to this valuable heterocyclic scaffold. researchgate.net

| Reactant | Reagent | Base | Product |

| This compound | Guanidine Hydrochloride | Potassium tert-butoxide (t-BuOK) | 8-Bromo-2-amino-3H-pyrimido[4,5-b]quinolin-4-one |

Other Fused Ring Systems Derived from this compound Precursors

Beyond tetrazole and pyrimidine (B1678525) annulation, the 2-chloroquinoline-3-carbonitrile scaffold is a precursor to other important fused heterocyclic systems. One notable example is the synthesis of pyrazolo[3,4-b]quinolines.

The reaction of 2-chloroquinoline-3-carbonitrile with hydrazine hydrate provides a direct route to 3-amino-1H-pyrazolo[3,4-b]quinoline. rsc.orgnih.gov This transformation involves a cycloaddition mechanism where hydrazine acts as a binucleophile. One nitrogen atom of the hydrazine attacks the C-2 carbon, leading to the substitution of the chlorine atom, while the other nitrogen attacks the nitrile carbon. The subsequent intramolecular cyclization and tautomerization result in the formation of the fused pyrazole ring. Applying this methodology to the 7-bromo substituted precursor would yield 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating the utility of this precursor in generating a range of nitrogen-rich fused systems.

Transition-Metal-Catalyzed Transformations Utilizing this compound

The presence of two distinct halogen atoms at different positions on the quinoline ring—bromine at C-7 and chlorine at C-2—makes this compound an excellent substrate for selective transition-metal-catalyzed cross-coupling reactions. dakenchem.com The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, providing a powerful tool for creating diverse molecular architectures.

In palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings, the carbon-bromine bond is generally more reactive towards oxidative addition than the carbon-chlorine bond. nih.govnih.gov This reactivity difference can be exploited to selectively introduce aryl, heteroaryl, or alkynyl groups at the 7-position of the quinoline core while leaving the 2-chloro substituent intact for subsequent chemical modifications.

Suzuki-Miyaura Coupling: Under optimized conditions using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a base, this compound can react selectively with an arylboronic acid at the C-7 position. This would yield a 7-aryl-2-chloroquinoline-3-carbonitrile derivative.

Sonogashira Coupling: Similarly, a selective Sonogashira coupling with a terminal alkyne can be achieved at the C-7 position. organic-chemistry.orgresearchgate.net This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, would result in the formation of a 7-alkynyl-2-chloroquinoline-3-carbonitrile. soton.ac.uk

The 2-chloro group in the resulting products remains available for further transformations, such as nucleophilic substitution or the construction of fused ring systems as described in the sections above. This stepwise functionalization capability underscores the value of this compound as a versatile building block in synthetic chemistry.

| Reaction Type | Reactants | Catalyst System (Example) | Product |

| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 7-Aryl-2-chloroquinoline-3-carbonitrile |

| Sonogashira Coupling | This compound + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 7-Alkynyl-2-chloroquinoline-3-carbonitrile |

Computational and Theoretical Investigations of 7 Bromo 2 Chloroquinoline 3 Carbonitrile

Molecular Modeling and Docking Studies of Quinoline (B57606) Derivatives

Molecular modeling and docking are foundational computational techniques used to predict how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein or enzyme. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.

Docking simulations for various quinoline derivatives have been performed against a range of biological targets, including kinases, proteases, and DNA gyrase. mdpi.comtandfonline.comnih.gov For instance, in studies involving protease inhibitors for SARS-CoV-2, quinoline derivatives were docked into the allosteric site of the main protease (Mpro). tandfonline.comnih.gov These simulations revealed key interactions, such as hydrogen bonds with conserved amino acid residues like His41, His164, and Glu166, and π-interactions with His41. tandfonline.comnih.gov Similarly, docking studies of 7-chloro-4-aminoquinoline analogs against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme identified compounds with high binding affinities, suggesting their potential as antimalarial agents. bohrium.com

For a compound like 7-Bromo-2-chloroquinoline-3-carbonitrile, a docking study would involve preparing its 3D structure and placing it into the binding site of a selected target protein. The simulation calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. The bromine, chlorine, and nitrile substituents would be expected to participate in various interactions; the halogens can form halogen bonds, while the nitrile group can act as a hydrogen bond acceptor. The aromatic quinoline core frequently engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. nih.gov These interactions collectively determine the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that enhance or diminish activity.

For quinoline scaffolds, 2D and 3D-QSAR studies have been successfully employed to design and predict the efficacy of novel therapeutic agents. nih.govwalisongo.ac.id These models are built using a "training set" of quinoline derivatives with known biological activities. Various molecular descriptors, such as electronic properties (e.g., atomic net charge, dipole moment), steric properties, and hydrophobic properties (e.g., Log P), are calculated for each molecule. walisongo.ac.id

Common 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze how steric and electrostatic fields of the molecules relate to their activity. nih.gov For example, a CoMFA study on quinoline antagonists indicated that electrostatic interactions with the biological receptor were more significant contributors to the biological activity than steric effects. nih.gov These models generate contour maps that visualize regions where positive or negative charge, or bulky groups, are favorable or unfavorable for activity. Such insights are invaluable for optimizing lead compounds like this compound by suggesting specific modifications to the quinoline ring to improve therapeutic potential. Statistical validation, including cross-validation, is crucial to ensure the robustness and predictive power of the generated QSAR model. ijprajournal.com

Prediction of Molecular Properties and Reactivity Parameters through Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the intrinsic molecular properties and reactivity of compounds like this compound. nih.gov These calculations provide a detailed understanding of a molecule's electronic structure, which governs its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Electronic Structure Calculations and Photophysical Property Predictions

The electronic structure of a molecule dictates its interaction with light, defining its photophysical properties such as absorption and emission of photons. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules like this compound. rsc.orgrsc.org

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. researchgate.net For quinoline derivatives, the absorption spectra are characterized by transitions within the π-conjugated system of the aromatic rings. researchgate.net The presence of substituents significantly modulates these properties. Electron-withdrawing groups, such as the chloro, bromo, and nitrile groups in this compound, can cause a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) by altering the energy levels of the molecular orbitals involved in the transition. nih.gov

In addition to absorption, these calculations can provide insights into emission properties (fluorescence), Stokes shift (the difference between the absorption and emission maxima), and quantum yields. rsc.org Analysis of the molecular orbitals involved in the electronic transitions helps to understand intramolecular charge transfer (ICT) characteristics, which are crucial for applications in materials science and as fluorescent probes. researchgate.net

Analysis of Non-Covalent Interactions within the Molecular System

Non-covalent interactions (NCIs) are critical forces that govern molecular conformation, crystal packing, and ligand-receptor binding. frontiersin.org These interactions, though weaker than covalent bonds, are numerous and collectively play a dominant role in biological systems. Key NCIs include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. frontiersin.orgnih.gov

Computational tools like the Non-Covalent Interaction (NCI) index allow for the visualization and characterization of these interactions based on the electron density (ρ) and its derivatives. chemtools.orgresearchgate.net This analysis generates 3D isosurfaces that map regions of different interaction types. Typically, these isosurfaces are color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

In this compound, several NCIs would be expected. The bromine and chlorine atoms can act as halogen bond donors, interacting with nucleophilic regions of other molecules. The nitrogen atom of the quinoline ring and the nitrile group can act as hydrogen bond acceptors. The planar aromatic quinoline system is prone to π-π stacking interactions with other aromatic rings. mdpi.com Analyzing these interactions is vital for understanding how the molecule might self-assemble in the solid state or how it orients itself within a protein's binding pocket. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked ligand-protein complex and to explore the conformational flexibility of the ligand and the protein. mdpi.comresearchgate.net

An MD simulation typically starts with the best-docked pose from a molecular docking study. The complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated over a period, often nanoseconds. mdpi.comnih.gov Several parameters are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD plot for the protein and the ligand indicates that the complex has reached equilibrium and the ligand remains stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting key persistent interactions. nih.gov

For this compound bound to a target, MD simulations would confirm whether the key interactions predicted by docking are maintained over time, thus providing a more reliable assessment of its binding mode and stability. nih.govnih.gov

Biological Activity Profiles and Mechanistic Insights of 7 Bromo 2 Chloroquinoline 3 Carbonitrile Derivatives

Broad-Spectrum Antimicrobial Activity of Quinoline (B57606) Carbonitrile Derivatives

Quinoline-3-carbonitrile derivatives have been identified as a promising class of compounds for the development of broad-spectrum antimicrobial agents. researchgate.netresearchgate.net The presence of the carbonitrile group at the 3-position of the quinoline ring is often associated with significant biological activity.

Antibacterial Efficacy and Strain Specificity

Derivatives of quinoline-3-carbonitrile have shown varied efficacy against a range of Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

One study reported the synthesis of novel quinoline-3-carbonitrile derivatives and their evaluation against various bacterial strains. biointerfaceresearch.com The results indicated that these compounds displayed moderate to good antibacterial activity, with MIC values ranging from 3.13 to 100 μM. biointerfaceresearch.com Another series of novel quinoline derivatives showed weak antibacterial activity against all tested strains in an agar (B569324) diffusion method. biointerfaceresearch.com However, certain derivatives exhibited notable potency against specific strains. For instance, one derivative demonstrated better antibacterial activity against S. aureus with a MIC value of 6.25 µg/ml, which was superior to the reference drugs chloramphenicol (B1208) and ampicillin. biointerfaceresearch.com

The antibacterial mechanism of some quinoline derivatives is believed to involve the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netnih.gov Molecular docking studies have shown that active compounds can interact effectively with the DNA gyrase enzyme. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected Quinoline Carbonitrile Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-3-carbonitrile derivative C | E. coli | 4 | researchgate.net |

| Quinoline derivative 11 | S. aureus | 6.25 | biointerfaceresearch.com |

| 5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones | S. aureus, E. coli | 6.25 | researchgate.net |

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | nih.gov |

Antifungal Efficacy

The antifungal potential of quinoline derivatives has also been an area of active research. researchgate.net Various synthesized quinoline compounds have been screened for their activity against pathogenic fungal strains. For example, a bromo derivative of a quinoline compound exhibited significant antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. rsc.org

Another study on 7-chloroquinoline-4-arylhydrazone derivatives demonstrated their in vitro antifungal activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. nih.gov Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Bromo derivative 28d | Aspergillus Niger, Aspergillus Brasiliensis, Curvularia Lunata | High | rsc.org |

| 7-Chloroquinoline-4-arylhydrazones | Candida spp., Rhodutorula spp. | Comparable to Fluconazole | nih.gov |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | >80% inhibition | mdpi.com |

| Fluorinated quinoline analog (2g) | R. solani | 80.8% inhibition | mdpi.com |

Antimycobacterial Activity

Quinoline derivatives have emerged as a significant class of compounds in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. nih.govrsc.org Some synthetic quinoline derivatives have been successfully used as anti-tubercular drugs by inhibiting DNA gyrase. nih.gov The 8-hydroxyquinoline (B1678124) series, for instance, has shown good activity against M. tuberculosis, with some analogs having MIC90 values of less than 5 μM. researchgate.net

A study on new arylated quinoline carboxylic acids reported their activity against replicating Mycobacterium tuberculosis. nih.gov Another research effort identified quinolone derivatives with MIC values in the range of 1.2–3 μg/mL against the M. tuberculosis H37Rv strain and also showed excellent activity against a multidrug-resistant (MDR-TB) strain. rsc.org

Table 3: Antimycobacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Mycobacterial Strain | MIC | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline analogs | M. tuberculosis | <5 μM (MIC90) | researchgate.net |

| Quinolone derivatives (6b6, 6b12, 6b21) | M. tuberculosis H37Rv | 1.2–3 µg/mL | rsc.org |

| Quinolone derivatives (6b6, 6b12, 6b21) | MDR-TB strain | 0.9-3 µg/mL | rsc.org |

| Hybrid 7b | M. tuberculosis H37Rv | 10 µg/mL | mdpi.com |

Anticancer and Antitumor Potential of Quinoline Derivatives

The quinoline scaffold is a key structural motif in a number of approved and clinical-trial-phase anticancer drugs. nih.gov Derivatives of quinoline exert their anticancer effects through various mechanisms, including enzyme inhibition and DNA interaction. nih.gov

Investigation of Cellular Mechanisms: Enzyme Inhibition (e.g., kinases)

A primary mechanism through which quinoline derivatives exhibit anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell proliferation, division, and survival. nih.gov Unregulated or overexpressed protein kinases can lead to tumorigenesis. nih.gov

Several quinoline derivatives have been reported as potent inhibitors of various kinases. For example, certain quinoline-2-carboxamides and 2-styrylquinolines have been identified as Pim-1 kinase inhibitors. ijmphs.com The interaction of an 8-hydroxyquinoline 7-carboxylic acid moiety with specific amino acid residues in the ATP-binding site of the kinase is believed to be responsible for its inhibitory potency. ijmphs.com

Furthermore, some quinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.gov Compounds that inhibit this pathway have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Enzyme/Pathway | IC50/Activity | Reference |

|---|---|---|---|

| Quinoline-2-carboxamides | Pim-1 kinase | Potent inhibitors | ijmphs.com |

| 2-Styrylquinolines | Pim-1 kinase | Potent inhibitors | ijmphs.com |

| Quinoline-chalcone hybrid 37 | EGFR TK | 67% inhibition | nih.gov |

| Quinoline-3-carboxamide furan-derivative | EGFR | IC50 = 2.61 μM | nih.gov |

| Quinoline-chalcone hybrids 39 & 40 | PI3K/Akt/mTOR pathway | IC50 = 1.91 & 5.29 μM (against A549 & K-562) | nih.gov |

| Novel 20-aminospiro[pyrano[3,2ec]quinoline]-30-carbonitrile derivative (24) | Src kinase | IC50 = 0.87 mM | ijmphs.com |

DNA Interaction Studies and Related Biological Impact

The planar structure of the quinoline ring system allows these molecules to intercalate between the base pairs of DNA. researchgate.net This intercalation can lead to conformational changes in the DNA, ultimately causing DNA strand breaks and inducing cytotoxicity in rapidly dividing cancer cells. researchgate.net

Several quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs). biorxiv.orgbiorxiv.org For instance, certain quinoline-based derivatives demonstrated low micromolar inhibitory effects on human cytosine methyltransferase DNMT1. biorxiv.org Some of these compounds were found to intercalate into a DNA substrate bound by the bacterial adenine (B156593) methyltransferase CamA. biorxiv.org This intercalation can lead to a significant conformational shift, moving the catalytic domain of the enzyme away from the DNA. biorxiv.org

The interaction with DNA and related enzymes can trigger a DNA damage response in cancer cells, often leading to the activation of tumor suppressor proteins like p53, which can in turn induce apoptosis. biorxiv.orgbiorxiv.org

Table 5: DNA Interaction and Related Activities of Selected Quinoline Derivatives

| Compound/Derivative | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|

| Quinoline-based compounds 9 & 11 | DNA intercalation, DNMT1 inhibition | Inhibition of DNA methyltransferases | biorxiv.orgbiorxiv.org |

| Quinoline-based compound 11 | DNA damage response | p53 activation in cancer cells | biorxiv.orgbiorxiv.org |

| Quinoline derivatives | DNA intercalation | Interference with replication, cytotoxicity | ijmphs.com |

| Quinoline-based compounds 2a–c and 4a–c | DNMT3A inhibition | DNA demethylating activity in colon cancer cells | mdpi.com |

Modulation of Cellular Signaling Pathways

Derivatives of the quinoline scaffold have been shown to exert their biological effects, particularly their anticancer activities, through the modulation of various cellular signaling pathways. While specific research on 7-Bromo-2-chloroquinoline-3-carbonitrile derivatives is not extensively detailed in the reviewed literature, the broader class of quinoline compounds is known to interact with several key signaling molecules.

Quinoline-chalcone hybrids, for instance, have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. rsc.org Inhibition of this pathway is a key strategy in cancer therapy. Furthermore, certain quinoline derivatives have been identified as inhibitors of tyrosine kinases, enzymes that play a crucial role in cellular communication and signal transduction. rsc.org Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important therapeutic target.

DNA topoisomerases, enzymes that regulate the topology of DNA, are another significant target for quinoline-based compounds. rsc.org By inhibiting these enzymes, quinoline derivatives can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The diverse mechanisms of action observed for the broader quinoline class suggest that derivatives of this compound may also influence these or other cellular signaling pathways, though further targeted research is required to elucidate their specific molecular interactions.

Antimalarial Activity

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being prominent examples of quinoline-based antimalarial drugs. mdpi.comiau.ir The 7-chloroquinoline (B30040) moiety, in particular, is a well-established pharmacophore essential for antimalarial activity. iau.ir The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline derivatives with improved efficacy. iau.ir

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been employed to develop novel quinoline-based antimalarials. iau.ir For example, hybrids of quinoline and 1,2,3-triazole have been synthesized and shown to possess antimalarial properties. iau.ir This approach aims to create compounds with multiple mechanisms of action, potentially overcoming existing resistance mechanisms. While the antimalarial potential of this compound derivatives has not been specifically detailed, their structural similarity to known antimalarial agents suggests they could be a promising area for future research and development in malaria chemotherapy.

Anti-inflammatory Properties

Quinoline derivatives have been recognized for their anti-inflammatory potential, with various analogs demonstrating the ability to mitigate inflammatory responses. mdpi.comresearchgate.net The mechanism of action for these anti-inflammatory effects can vary depending on the specific substitutions on the quinoline ring.

One of the key targets for the anti-inflammatory action of some quinoline derivatives is the cyclooxygenase (COX) enzyme. mdpi.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX, these compounds can reduce inflammation and associated pain. For instance, quinoline-2-carboxamides have been investigated for their dual inhibitory activity against both COX and lipoxygenase (LOX) enzymes. mdpi.com

Furthermore, a study on 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated their in vivo anti-inflammatory and antinociceptive properties, suggesting their potential in combating acute pain and inflammation. researchgate.net Although specific studies on the anti-inflammatory properties of this compound derivatives are limited, the established anti-inflammatory profile of the broader quinoline class provides a strong rationale for investigating these specific compounds.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Quinoline derivatives have been investigated for their antioxidant properties, with the ability to scavenge free radicals.

The antioxidant capacity of these compounds is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom to stabilize free radicals. A study on novel 7-chloroquinoline derivatives, including the closely related compound 2,7-dichloroquinoline-3-carbonitrile, evaluated their radical scavenging activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. The results indicated that some of these derivatives displayed strong antioxidant activity.

Below is a data table summarizing the antioxidant activity of some 7-chloroquinoline derivatives from the aforementioned study.

| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) |

| 2,7-dichloroquinoline-3-carbonitrile | 2.17 |

| 2,7-dichloroquinoline-3-carboxamide | 0.31 |

| Ascorbic acid (Standard) | 2.41 |

| (Data sourced from a study on novel chloroquinoline analogs) |

The potent antioxidant activity of these related compounds suggests that derivatives of this compound may also possess significant radical scavenging capabilities, warranting further investigation.

Research into Specific Biological Targets and Ligand-Binding Affinity

The therapeutic effects of quinoline derivatives are mediated through their interaction with specific biological targets. Identifying these targets and understanding the ligand-binding affinity is crucial for drug design and development.

Molecular docking studies have been employed to investigate the binding patterns of quinoline derivatives with their target proteins. For example, the binding affinity of some novel 7-chloroquinoline derivatives was investigated against E. coli DNA gyrase B, an essential enzyme for bacterial DNA replication. The results of these in silico studies can help to predict the potential antibacterial activity of these compounds and guide the synthesis of more potent inhibitors.

Another important target for quinoline derivatives is topoisomerase IIβ, a human enzyme involved in DNA replication and repair. The interaction of quinoline compounds with this enzyme is relevant to their potential anticancer activity. While specific ligand-binding studies for this compound derivatives are not yet widely available, the known interactions of the broader quinoline class with targets such as DNA gyrase and topoisomerase provide a foundation for future research into the specific molecular targets of these compounds.

Advanced Applications of 7 Bromo 2 Chloroquinoline 3 Carbonitrile in Chemical Sciences

Utility as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

7-Bromo-2-chloroquinoline-3-carbonitrile is a highly functionalized intermediate that serves as a cornerstone for the synthesis of a diverse array of complex heterocyclic systems. The strategic placement of its chloro, bromo, and cyano groups allows for selective and sequential chemical transformations. The reactivity of the closely related 2-chloroquinoline-3-carbonitrile (B1354263) and 2-chloroquinoline-3-carbaldehyde (B1585622) platforms has been extensively reviewed, providing a clear blueprint for the synthetic potential of the title compound. researchgate.netrsc.orgingentaconnect.com

The chloro atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, enabling the introduction of various functionalities such as amines, alcohols, and thiols. rsc.org The cyano group at the 3-position is a versatile handle for transformations; it can participate in cycloaddition reactions to form fused heterocyclic rings or be hydrolyzed to a carboxylic acid or amide. researchgate.net Concurrently, the bromo group at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

This multi-faceted reactivity enables chemists to construct elaborate molecules, including fused polycyclic systems like pyrazolo[3,4-b]quinolines, thiopyrano[2,3-b]quinolines, and pyrrolo[3,4-b]quinolinones from analogous precursors. rsc.org The ability to selectively address each functional group makes this compound an exceptional building block for creating libraries of complex compounds for further investigation.

| Reaction Type | Reactive Site(s) | Resulting Structure/Product Class | Reference(s) |

| Nucleophilic Aromatic Substitution | C2-Chloro | 2-Amino/Alkoxy/Thio-quinolines | rsc.org |

| Palladium-Catalyzed Cross-Coupling | C7-Bromo | 7-Aryl/Alkynyl/Amino-quinolines | rsc.org |

| Cycloaddition Reactions | C3-Cyano | Fused heterocycles (e.g., Pyrazoloquinolines) | rsc.org |

| Knoevenagel Condensation | C3-Cyano (after conversion) | Arylidene derivatives | rsc.org |

| Multicomponent Reactions | C2-Chloro, C3-Cyano | Quinolinyl-thiazolidinones | rsc.org |

Applications in Materials Science and Functional Materials Development

The quinoline (B57606) ring system is a key component in the development of advanced functional materials due to its rigid, planar, and aromatic nature, which facilitates π-π stacking and imparts favorable electronic and photophysical properties. ingentaconnect.com Polyquinolines, for instance, are known for their exceptional thermal and oxidative stability, as well as their electronic and optoelectronic capabilities. tandfonline.comrsc.orgtandfonline.com

This compound serves as an ideal monomer or precursor for such materials. Its dihalo-functionality allows it to be used in step-growth polymerization reactions to synthesize polyquinolines. acs.org The resulting polymers can be tailored for specific applications, including as low dielectric constant materials or as components in electro-optic devices. cambridge.org

Furthermore, quinoline derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgtandfonline.com The quinoline core can be part of the emissive layer, contributing to high electron mobility and photoluminescent efficiency. tandfonline.com For example, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material in OLEDs. researchgate.netdergipark.org.tr The functional handles on this compound allow for its incorporation into small molecules or polymers designed as emitters, hosts, or charge-transport materials in OLED devices, with the potential to tune emission colors and improve device performance. mdpi.com

| Material Class | Role of Quinoline Scaffold | Key Properties | Potential Application | Reference(s) |

| Polyquinolines | Polymer backbone | High thermal/oxidative stability, good mechanical strength | Low dielectric constant films, specialty plastics | rsc.orgtandfonline.com |

| OLED Emitters | Emissive core | High photoluminescence, electron mobility | Organic Light-Emitting Diodes (OLEDs) | tandfonline.comrsc.org |

| TADF Materials | Donor/Acceptor unit | Thermally Activated Delayed Fluorescence | High-efficiency non-doped OLEDs | rsc.org |

| Electro-optic Polymers | Chromophore scaffold | High electro-optic activity | Optical communications, data storage | cambridge.org |

Role in Catalysis and Catalytic System Design

In the field of catalysis, the quinoline framework is a valuable scaffold for ligand design. The nitrogen atom within the quinoline ring can act as a Lewis basic site to coordinate with a metal center. This compound is a precursor for crafting sophisticated ligands, particularly bidentate and tridentate ligands, which are crucial in homogeneous catalysis. nih.gov

The nitrogen of the quinoline ring and the nitrogen of the C3-cyano group can potentially act as a two-point binding site, forming a stable chelate ring with a transition metal. core.ac.uk By chemically modifying the C2 and C7 positions, the steric and electronic properties of the resulting ligand can be precisely tuned. For example, substitution of the C2-chloro group can introduce another donor atom, leading to tridentate ligands. nih.gov

Quinoline-based ligands have been successfully employed in a variety of catalytic systems. Copper(II) complexes featuring quinoline-based ligands have shown high efficiency as photocatalysts in atom transfer radical addition (ATRA) reactions. rsc.org Similarly, palladium complexes with quinoline-ethynyl bidentate ligands have been synthesized and structurally characterized, highlighting their potential in cross-coupling catalysis. researchgate.net The versatility of this compound allows for the synthesis of ligands that can stabilize various metal centers (e.g., Pt, Mo, Pd), influencing the reactivity and selectivity of catalytic transformations. nih.govacs.orgresearchgate.net

| Ligand Type | Coordination Sites | Metal Examples | Catalytic Application Area | Reference(s) |

| Bidentate (N,N) | Ring Nitrogen, Cyano Nitrogen | Pd(II), Pt(II) | Cross-Coupling, Oxidation | nih.govresearchgate.net |

| Tridentate (N,N,X) | Ring N, Cyano N, C2-substituent | Cu(II), Mo(0) | Photoredox Catalysis, Dehydrogenative Coupling | rsc.orgresearchgate.net |

| Pincer Ligands | Via derivatization at C2/C7 | Pt(II), Sb(III) | Anion Transfer, Redox Reactions | nih.govacs.org |

Development of Chemical Probes for Investigating Biological Processes

Small-molecule fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in living systems. nih.gov The quinoline scaffold is highly attractive for designing such probes due to its inherent fluorescence, biocompatibility upon appropriate substitution, and synthetic tractability. nih.govresearchgate.net It provides a highly modular platform where photophysical properties can be rationally tuned by chemical modification. nih.gov

This compound is an excellent starting point for the development of novel chemical probes. The three distinct functional groups offer a platform for a "modular design" approach. nih.govacs.org For instance, the C7-bromo position can be used to attach a targeting moiety (e.g., a peptide or small molecule) via a Suzuki coupling to direct the probe to a specific cellular location or protein. The C2-chloro position can be substituted with groups that modulate the probe's fluorescence wavelength, quantum yield, or sensitivity to the local environment (e.g., pH or polarity). The C3-cyano group can also be modified to fine-tune the electronic properties of the fluorophore.

This strategy enables the creation of libraries of quinoline-based probes for high-throughput screening to identify sensors for specific ions, enzymes, or other biological analytes. nih.gov The development of such probes is crucial for advancing diagnostics and drug discovery, allowing for real-time imaging of cellular events. acs.org

| Probe Design Strategy | Role of this compound | Target Biological Process | Reference(s) |

| Modular Fluorophore Synthesis | Core scaffold for combinatorial functionalization | Live-cell imaging, pH sensing | nih.govnih.gov |

| Targeted Imaging Agents | Precursor for attaching biomolecular targeting groups | Protein localization, organelle staining | acs.org |

| Environment-Sensing Dyes | Framework for introducing environment-sensitive moieties | Monitoring intracellular polarity or viscosity | nih.gov |

| Theranostic Agents | Platform to combine diagnostic (fluorescence) and therapeutic moieties | Cancer diagnosis and therapy | acs.orgmdpi.com |

Conclusion and Future Research Directions for 7 Bromo 2 Chloroquinoline 3 Carbonitrile

Synthesis of Current Research Advancements

Currently, dedicated research focusing exclusively on 7-Bromo-2-chloroquinoline-3-carbonitrile is sparse in publicly accessible literature. The compound is primarily available through chemical suppliers, indicating its role as a building block or intermediate in broader synthetic campaigns. sigmaaldrich.com However, significant advancements in the synthesis and derivatization of the parent 2-chloroquinoline-3-carbonitrile (B1354263) and other substituted quinolines provide a solid foundation for understanding and exploring the chemistry of this specific molecule.

The synthesis of the quinoline (B57606) core is well-established through various named reactions, and the introduction of substituents at the 2, 3, and 7 positions can be achieved through strategic synthetic design. For instance, the conversion of a precursor like 7-Bromo-2-chloroquinoline-3-carbaldehyde to the corresponding carbonitrile can be accomplished through established chemical transformations. researchgate.net The reactivity of the 2-chloro substituent is of particular note, as it is amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. rsc.org Similarly, the cyano group at the 3-position and the bromo group at the 7-position offer additional sites for chemical modification.

| Position | Functional Group | Potential Reactions | Potential Introduced Moieties |

|---|---|---|---|

| 2 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates |

| 3 | Carbonitrile | Hydrolysis, Reduction, Cyclization | Carboxylic Acid, Amine, Fused Heterocycles |

| 7 | Bromo | Cross-coupling Reactions (e.g., Suzuki, Sonogashira) | Aryl groups, Alkynyl groups |

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap concerning this compound is the near-complete absence of biological activity data. While the broader quinoline class is known for its pharmacological properties, including anticancer, antibacterial, and antimalarial activities, the specific contribution of the 7-bromo, 2-chloro, and 3-cyano substitution pattern remains uninvestigated. orientjchem.org This lack of data presents a clear and immediate avenue for research.

Emerging research should prioritize the systematic screening of this compound against a panel of cancer cell lines, bacterial strains, and other relevant biological targets. Furthermore, its potential as an inhibitor of key enzymes or as a modulator of biological pathways has yet to be explored. evitachem.com Understanding the fundamental biological properties of this molecule is a critical first step toward unlocking its therapeutic potential.

Prospects for Further Structural Derivatization and Scaffold Exploration

The trifunctional nature of this compound makes it an exceptionally versatile scaffold for chemical library synthesis. The distinct reactivity of the chloro, bromo, and cyano groups allows for selective and sequential modifications, paving the way for the creation of a diverse range of derivatives.

Future derivatization efforts could focus on:

Nucleophilic displacement of the 2-chloro group: Introduction of various amines, alcohols, and thiols could lead to compounds with novel biological activities.

Transformation of the 3-carbonitrile group: Hydrolysis to the corresponding carboxylic acid, reduction to the amine, or its use in cycloaddition reactions can generate fused heterocyclic systems with unique three-dimensional structures. rsc.org

Cross-coupling reactions at the 7-bromo position: Palladium-catalyzed reactions such as Suzuki or Sonogashira coupling can be employed to introduce aryl or alkynyl moieties, expanding the chemical space and potentially enhancing biological activity. rsc.org

The systematic exploration of these derivatization pathways will be crucial in establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Future Potential in Advanced Therapeutic or Material Applications

Based on the known activities of related quinoline derivatives, this compound and its future derivatives hold promise in several advanced applications.

In the realm of therapeutics , the quinoline core is a well-known pharmacophore. mdpi.com Derivatives of this compound could be investigated as:

Anticancer agents: Many quinoline-based compounds exhibit potent antiproliferative activity. rsc.orgacs.org

Antimicrobial agents: The quinolone substructure is famous for its antibacterial efficacy. nih.gov

Antiviral and antiparasitic drugs: Chloroquine (B1663885), a well-known antimalarial, highlights the potential of halogenated quinolines. mdpi.com

In material science , the planar, electron-deficient aromatic system of the quinoline ring suggests potential applications in organic electronics. The introduction of specific functional groups could lead to the development of novel organic semiconductors, fluorescent probes, or other functional materials. evitachem.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-2-chloroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a quinoline scaffold. Introduce the cyano group at position 3 via nucleophilic substitution or cyanation reactions using trimethylsilyl cyanide (TMSCN) under Pd catalysis .

- Step 2 : Bromination at position 7 can be achieved using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Optimize stoichiometry (1.1–1.3 eq. NBS) to avoid over-bromination .

- Step 3 : Chlorination at position 2 typically employs POCl₃ or SOCl₂ as chlorinating agents. Use anhydrous conditions and monitor temperature (70–90°C) to prevent decomposition .

- Key Data :

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Cyanation | TMSCN, Pd(OAc)₂ | DMF | 100 | 65–75 |

| Bromination | NBS | CCl₄ | 80 | 70–85 |

| Chlorination | POCl₃ | Toluene | 90 | 60–70 |

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- NMR : Key signals include a singlet for C-3 carbonitrile (δ ~115 ppm in ¹³C NMR) and aromatic protons (δ 7.8–8.6 ppm in ¹H NMR). Confirm bromine/chlorine positions via NOE experiments .

- Mass Spectrometry : Expected [M+H]⁺ at m/z 283.9 (isotopic pattern confirms Br/Cl).

Q. What safety precautions are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the carbonitrile group .

Advanced Research Questions

Q. How does the electronic influence of bromine and chlorine substituents affect regioselectivity in cross-coupling reactions?

- Methodology :

- Suzuki Coupling : The bromine at position 7 is more reactive than the chlorine at position 2 due to lower bond dissociation energy. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor selectivity via LC-MS .

- Contradictions : Some studies report competing C-2 chlorodehalogenation under harsh conditions (>100°C). Mitigate by reducing temperature and using milder bases (K₂CO₃ instead of Cs₂CO₃) .

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

- Methodology :

- pH Control : Stabilize the carbonitrile group by buffering solutions at pH 6.5–7.5. Avoid alkaline conditions (pH >8) to prevent hydrolysis to carboxylic acid .

- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without degradation.

Q. How can computational modeling predict reactivity differences between 7-bromo and 7-iodo analogs?

- Methodology :

- DFT Calculations : Compare LUMO energy levels using Gaussian08. The bromine analog shows higher electrophilicity (LUMO = -1.8 eV) vs. iodine (-1.5 eV), favoring nucleophilic attack at C-7 .

- Validation : Correlate with experimental kinetic data (e.g., SNAr reaction rates with piperidine).

Troubleshooting & Contradictions

Q. Why do some synthetic protocols report low yields for the final chlorination step?

- Analysis :

- Side Reactions : Competing hydrolysis of the carbonitrile group under prolonged heating with POCl₃. Use shorter reaction times (2–3 hrs) and molecular sieves to absorb moisture .

- Alternative Reagents : Replace POCl₃ with PCl₅ in dichloroethane for milder conditions.

Q. How to resolve discrepancies in NMR data for similar quinoline derivatives?

- Methodology :

- Dynamic Effects : Rotameric splitting in NOESY spectra due to restricted rotation around the C-3 carbonitrile. Acquire spectra at elevated temps (40°C) to simplify signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.